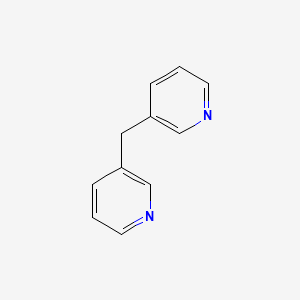

Dipyridin-3-ylmethane

Übersicht

Beschreibung

Dipyridin-3-ylmethane is a chemical compound with the empirical formula C₁₁H₈N₂O. It belongs to the class of heterocyclic compounds and contains a pyridine ring. The compound is also known as di(pyridin-3-yl)methane .

Synthesis Analysis

Dipyridin-3-ylmethane can be synthesized using different methods. One approach involves the reaction of 3,5-dimethylbenzeneboronic acid with pyridine , followed by chlorination using elemental chlorine. Another classical method employs trimethylamine as a reagent .Molecular Structure Analysis

The molecular formula of dipyridin-3-ylmethane is C₁₁H₁₀N₂, with an average mass of 170.210 Da. It consists of a pyridine ring attached to a methylene group .Chemical Reactions Analysis

Dipyridin-3-ylmethane can participate in various chemical reactions, including cross-coupling reactions. Its unique structure allows for the insertion of π-systems (such as phenyl, allyl, and ethynyl) to extend electronic conjugation .Wissenschaftliche Forschungsanwendungen

Luminescent Complexes

Dipyridylmethane derivatives are utilized in the creation of luminescent complexes. Volpi et al. (2021) reported the synthesis of heteroleptic cyclometalated iridium complexes using ether derivatives of di(pyridin-2-yl)methanol based on dipyridin-2-ylmethane. These complexes exhibit luminescence in the blue region of the spectrum, demonstrating potential in optical and electrochemical applications (Volpi et al., 2021).

Crystallography and Structural Analysis

Warad et al. (2018) conducted a comprehensive study on the synthesis, spectra, and X-ray crystallography of dipyridin-2-ylmethanone oxime and its CuX2(oxime)2 complexes. The study offers insights into the molecular conformation and stability of these compounds, stabilized by strong intramolecular hydrogen bonding, suggesting their potential in various chemical applications (Warad et al., 2018).

Photocatalytic Activities

Bachmann et al. (2013) explored the synthesis of ligands based on pyridine-2,6-diylbis(dipyridin-2-ylmethanol) and their coordination with various 3d element cations. These complexes showed promising photocatalytic activity in water reduction, highlighting their potential in environmental and energy-related applications (Bachmann et al., 2013).

Catalysis and Organic Synthesis

Narayan et al. (2014) discussed the catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides using dipyridin-3-ylmethane derivatives. This methodology is crucial for synthesizing complex compounds with multiple stereocenters, showing significance in pharmaceutical and biological probe development (Narayan et al., 2014).

Sensor Applications

Han et al. (2009) developed novel beta-cyclodextrin-4,4'-dipyridine supramolecular inclusion complex-modified silver nanoparticles. These were used for the colorimetric determination of Yb(3+) ions in aqueous solution, showcasing the potential of dipyridin-3-ylmethane derivatives in creating sensitive and selective chemical sensors (Han et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Dipyridin-3-ylmethane’s unique properties make it valuable for developing advanced materials, catalysis, and pharmaceutical research. Researchers may explore its applications further in these areas.

Eigenschaften

IUPAC Name |

3-(pyridin-3-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPGYRGTXVSLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563729 | |

| Record name | 3,3'-Methylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyridin-3-ylmethane | |

CAS RN |

78210-43-2 | |

| Record name | 3,3'-Methylenedipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

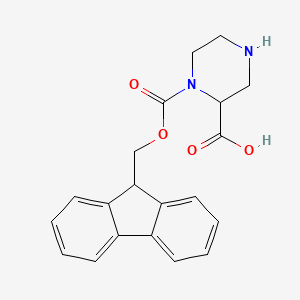

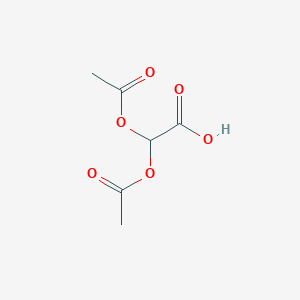

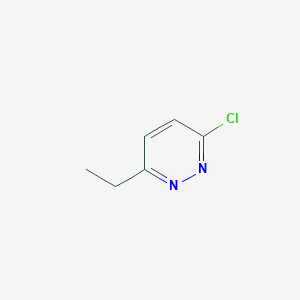

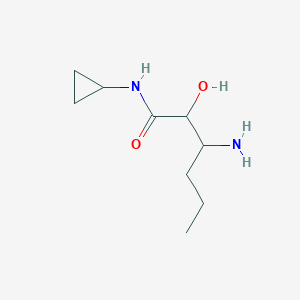

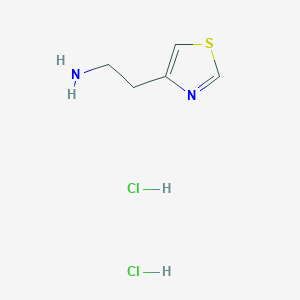

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)

![2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL](/img/no-structure.png)